molecular formula C20H34O2P2 B12305711 ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane

ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane

Cat. No.: B12305711
M. Wt: 368.4 g/mol
InChI Key: FEFJPHDISOPBSZ-UHFFFAOYSA-N
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Description

Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane is a complex organophosphorus compound It is characterized by the presence of tert-butyl groups and a methoxy group attached to a benzoxaphosphol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane typically involves the reaction of tert-butylphosphine with a suitable benzoxaphosphol precursor. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted benzoxaphosphol derivatives .

Scientific Research Applications

Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The molecular targets and pathways involved are primarily related to its role as a ligand in metal-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane is unique due to its specific structural features, which include the combination of tert-butyl and methoxy groups on a benzoxaphosphol ring. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it valuable in specialized applications .

Properties

Molecular Formula

C20H34O2P2

Molecular Weight

368.4 g/mol

IUPAC Name

ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane

InChI

InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3

InChI Key

FEFJPHDISOPBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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